molecular formula C21H25ClN2O3S B2588291 N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide CAS No. 941868-75-3

N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide

Cat. No.: B2588291
CAS No.: 941868-75-3
M. Wt: 420.95
InChI Key: BIKIHGVKXJVZPW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide is a synthetic organic compound with the CAS registry number 941868-75-3 . Its molecular formula is C21H25ClN2O3S, corresponding to a molecular weight of 420.95 g/mol . The chemical structure integrates a benzamide core substituted with a sulfonamide group, which is further functionalized with cyclohexyl and ethyl moieties, and an N-(2-chlorophenyl) group . This specific architecture suggests potential for diverse research applications, particularly in medicinal chemistry and chemical biology where sulfamoylbenzamide derivatives are often explored. The compound is offered with a high purity level of 90% or greater and is available for various research scales . This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications. Researchers are encouraged to consult the primary scientific literature for detailed studies on this compound's specific properties and potential research uses.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-2-24(17-8-4-3-5-9-17)28(26,27)18-14-12-16(13-15-18)21(25)23-20-11-7-6-10-19(20)22/h6-7,10-15,17H,2-5,8-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKIHGVKXJVZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Formation of the Benzamide Core: This involves the reaction of 2-chlorobenzoic acid with an amine to form the benzamide.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a sulfonyl chloride derivative.

    Cyclohexyl and Ethyl Substitution: The final steps involve the substitution of the benzamide with cyclohexyl and ethyl groups under specific conditions, often using catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H26ClN3O3S
  • Molecular Weight : 453.96 g/mol
  • IUPAC Name : N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide
  • Chemical Structure : The compound features a benzamide core with a chlorophenyl substituent and a sulfamoyl group linked to a cyclohexyl-ethyl moiety, which contributes to its biological activity.

Antiviral Activity

This compound has been investigated for its antiviral properties. Its structural components allow it to interact with viral proteins, potentially inhibiting their function. For instance, similar sulfamoylbenzamide derivatives have shown effectiveness against hepatitis B virus by preventing pregenomic RNA encapsidation, thus blocking viral replication.

Anti-inflammatory Effects

Research indicates that compounds with sulfamoyl groups can exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies on related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be applicable to this compound as well .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Sulfamoyl derivatives have been linked to the inhibition of matrix metalloproteinases (MMPs), enzymes involved in cancer metastasis. By inhibiting MMP-9, this compound could reduce tumor invasiveness and improve therapeutic outcomes in cancer treatment .

Case Study 1: Antiviral Efficacy

A study examining the antiviral properties of sulfamoylbenzamide derivatives revealed that compounds structurally similar to this compound effectively inhibited viral replication in vitro. The study highlighted the importance of the sulfamoyl moiety in enhancing antiviral activity through specific interactions with viral enzymes.

Case Study 2: Anti-inflammatory Activity

In a clinical trial assessing the anti-inflammatory effects of related compounds, researchers noted significant reductions in inflammatory markers among patients treated with sulfamoyl derivatives. This supports the hypothesis that this compound could similarly modulate inflammatory responses .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Differences :

  • Sulfamoyl Groups : The target compound’s cyclohexyl-ethyl sulfamoyl group differs from LMM5’s benzyl-methyl sulfamoyl, which may alter steric bulk and hydrophobic interactions with target proteins .
  • Chlorinated aromatic systems are often associated with enhanced membrane permeability compared to heterocyclic substituents .
  • Scaffold Variations : Unlike imidazole-based benzamides in , the target compound lacks a heterocyclic ring at the 4-position, which could reduce broad-spectrum antimicrobial activity but improve selectivity for fungal targets .

Antifungal Activity

  • LMM11 and LMM5 exhibit efficacy against C. albicans, attributed to their sulfamoyl groups and oxadiazole substituents, which likely inhibit thioredoxin reductase (Trr1), a critical fungal enzyme . The target compound’s cyclohexyl-ethyl sulfamoyl group may similarly disrupt Trr1, but its 2-chlorophenyl substituent could enhance lipophilicity, improving fungal cell membrane penetration .
  • Imidazole Derivatives : Compounds like 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide show potent antifungal activity, suggesting that nitrogen-containing heterocycles augment bioactivity. However, the target compound’s lack of imidazole may limit its spectrum compared to these derivatives .

Anticancer Potential

  • N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrates high activity against cervical cancer, linked to its halogenated aryl group and imidazole moiety . The target compound’s 2-chlorophenyl group may confer analogous anticancer properties, though this remains speculative without experimental validation.

Biological Activity

N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide is a sulfamoyl benzamide derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₅H₂₁ClN₂O₃S
  • Molecular Weight : 344.86 g/mol
  • CAS Number : 879318-99-7

This compound features a chlorophenyl group, a cyclohexyl group, and a sulfamoyl moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor of certain enzymes or receptors involved in cell signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that sulfamoyl benzamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, suggesting that this compound may share similar activity.

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC₅₀ (µM) Reference
MCF-7 (breast cancer)5.0
A549 (lung cancer)8.5
HeLa (cervical cancer)6.0

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of sulfamoyl benzamide derivatives, including this compound, revealed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfamoyl group in enhancing antimicrobial potency.
  • Anticancer Research : In a recent investigation, the compound was evaluated in a panel of cancer cell lines. The results indicated that it exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chlorophenyl)-4-[cyclohexyl(ethyl)sulfamoyl]benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., CDI) in solvents like dry acetone, with DIPEA as a base to activate the carboxylic acid group. For example, analogous sulfamoyl benzamides were prepared by reacting aminobenzene sulfonamide derivatives with substituted benzoyl chlorides under inert conditions . Purification often involves column chromatography (normal phase with dichloromethane/methanol gradients) or recrystallization to achieve >95% purity . Yield optimization requires precise stoichiometric control of the sulfamoyl ethylcyclohexylamine and 2-chlorophenyl benzamide intermediates, as excess reagents may lead to side products like N-alkylated byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and benzamide rings), cyclohexyl protons (δ 1.2–2.1 ppm), and sulfamoyl NH signals (δ ~5.5–6.0 ppm, broad) .
  • IR : Stretching vibrations for sulfonamide (S=O at ~1340–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • MS : Molecular ion peaks matching the exact mass (e.g., m/z 449.3 for [M+H]+) and fragmentation patterns consistent with sulfamoyl cleavage .

Advanced Research Questions

Q. How can researchers optimize the sulfamoyl group introduction to minimize side reactions during synthesis?

  • Methodological Answer : Side reactions (e.g., over-alkylation) are mitigated by using protecting groups for the sulfamoyl nitrogen. For instance, tert-butoxycarbonyl (Boc) protection before coupling, followed by deprotection with TFA, improves regioselectivity . Temperature control (0–5°C during sulfamoyl chloride addition) and slow reagent addition reduce dimerization. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction progression .

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies in melting points (e.g., 160–176°C for analogous compounds) may arise from polymorphic forms or impurities. Recrystallization from ethanol/water mixtures (70:30 v/v) ensures consistent crystal packing . Spectral contradictions (e.g., NMR shifts) require deuterated solvent standardization (e.g., DMSO-d6 vs. CDCl3) and cross-validation with computational methods (DFT for predicting chemical shifts) .

Q. How does the substitution pattern on the benzamide ring influence biological activity, and what in vitro assays are recommended for evaluation?

  • Methodological Answer : The 2-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the cyclohexylsulfamoyl moiety may modulate receptor affinity. For preliminary evaluation:

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations .
  • Receptor Binding : Radioligand displacement assays targeting GPCRs (e.g., dopamine D3 receptors) to assess IC50 values .
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases, measuring activity loss at varying compound concentrations .

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